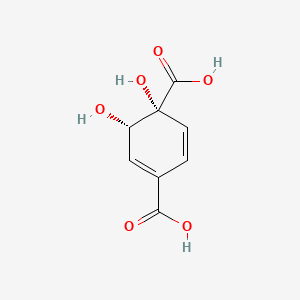
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid is a cyclohexadienedicarboxylic acid. It is a conjugate acid of a (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Bacterial Production and Metabolic Pathway Engineering
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid has been studied in the context of bacterial production using metabolic pathway engineering. Research by Müller et al. (1996) demonstrated the production of this compound in recombinant Klebsiella pneumoniae 62-1 through the transformation involving genes related to chorismic and isochorismic acid metabolism. This study highlights the potential of using genetically modified bacteria for the synthesis of complex organic compounds like (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid (Müller et al., 1996).
Synthetic Chemistry Applications
In synthetic chemistry, this compound has diverse applications. For instance, Rao and Bhaskar (1993) described its use in the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives. Their study provides insights into the cycloaddition reactions of conjugated diene acids, demonstrating the compound's versatility in organic synthesis (Rao & Bhaskar, 1993).
Enantiomerically Pure Compound Synthesis
The compound has been used in the synthesis of enantiomerically pure compounds. White and Banwell (2016) explored its use in the synthesis of compounds with the pentacyclic framework of Vindoline, an alkaloid with significant clinical relevance. This research illustrates the compound's role in producing biologically active molecules (White & Banwell, 2016).
Microbial Dihydroxylation and Derivative Synthesis
Myers et al. (2001) investigated the microbial dihydroxylation of benzoic acid to produce derivatives of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid. Their work shows the biotransformation potential of this compound, offering a pathway to synthesize highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives (Myers et al., 2001).
Eigenschaften
CAS-Nummer |
161578-47-8 |
|---|---|
Produktname |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid |
Molekularformel |
C8H8O6 |
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-5-3-4(6(10)11)1-2-8(5,14)7(12)13/h1-3,5,9,14H,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
InChI-Schlüssel |
UKFMEOHAOCKDOL-YLWLKBPMSA-N |
Isomerische SMILES |
C1=C[C@@]([C@H](C=C1C(=O)O)O)(C(=O)O)O |
SMILES |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)

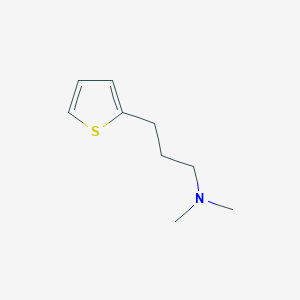
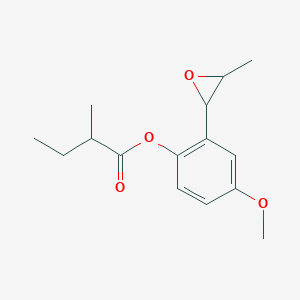
![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)
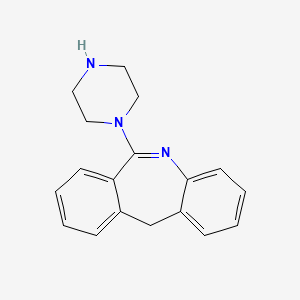
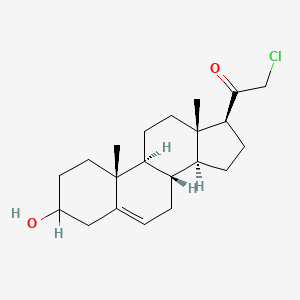
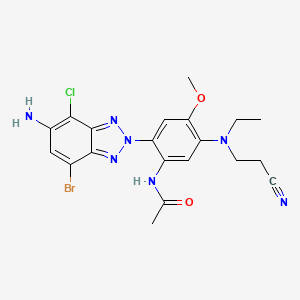
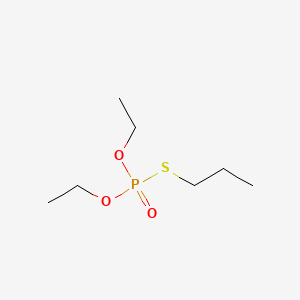
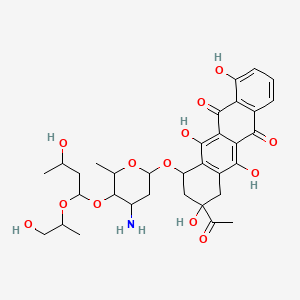
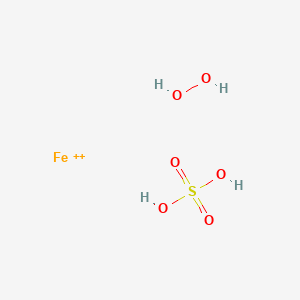
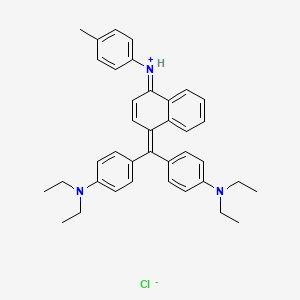
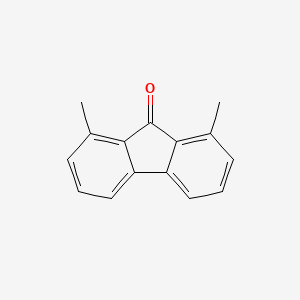
![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)